molecular formula C7H7N3 B582593 Pyrrolo[1,2-b]pyridazin-4-ylamine CAS No. 1313738-71-4

Pyrrolo[1,2-b]pyridazin-4-ylamine

Cat. No. B582593
CAS RN: 1313738-71-4
M. Wt: 133.154
InChI Key: RZDNUSWOUZKGEC-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-b]pyridazin-4-ylamine is a chemical compound with the CAS Number: 1313738-71-4 and a molecular weight of 133.15 . It has a linear formula of C7H7N3 . It is a black solid .


Synthesis Analysis

New pyrrolo [1,2- b ]pyridazines were synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds were generated in situ by the action of acetic anhydride on 3 (2 H )pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .


Molecular Structure Analysis

The structure of the compounds was confirmed by elemental analyses and IR, 1 H-NMR, 13 C-NMR, and X-ray diffraction data . The regioselectivity of cycloaddition was evidenced by NMR spectroscopy and confirmed by X-ray analysis .


Chemical Reactions Analysis

The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .


Physical And Chemical Properties Analysis

Pyrrolo[1,2-b]pyridazin-4-ylamine is a black solid . It should be stored at 0-8 C .

Scientific Research Applications

Synthesis and Characterization

Pyrrolo[1,2-b]pyridazin-4-ylamine can be synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .

Cytotoxic Evaluation

Newly synthesized compounds of Pyrrolo[1,2-b]pyridazin-4-ylamine have been evaluated for their cytotoxicity on plant cells (Triticum aestivum L.) and crustacean animal cells (Artemia franciscana Kellogg and Daphnia magna Straus) . The results indicated that the tested compounds exhibited low toxicity on the plant cell (IC50 values higher than 200 µM), while on Artemia nauplii no lethality was observed .

Anti-Cancer Properties

Among the newly synthesized compounds under study, halogen-free acid 2a and its pyrrolo[1,2-b]pyridazines 5a, and acid 2c containing a chlorine atom, and corresponding pyrrolo[1,2-b]pyridazines 5c and 5f demonstrated the strongest cytotoxic effects against LoVo tumor colon cells .

COX-2 Inhibition

Pyrrolo[1,2-b]pyridazin-4-ylamine derivatives have been reported to strongly inhibit cyclooxygenase, have better affinity to COX-2 isoenzyme and exert promising anti-oxidant activity . This makes them potential candidates for the development of new, safe, and efficient anti-inflammatory agents .

Anti-Oxidant Activity

All derivatives of Pyrrolo[1,2-b]pyridazin-4-ylamine reduce the increased level of reactive oxygen and nitrogen species and prevent DNA strand breaks caused by oxidative stress .

Interaction with Bovine Serum Albumin (BSA)

Spectroscopic and molecular docking studies demonstrated that new compounds of Pyrrolo[1,2-b]pyridazin-4-ylamine interact with bovine serum albumin (BSA) moderately, forming complexes in a one-to-one ratio, and binding site II (subdomain IIIA) is favorable .

Safety and Hazards

The safety information for Pyrrolo[1,2-b]pyridazin-4-ylamine includes the GHS05 pictogram, the signal word “Danger”, and hazard statement H314 . Precautionary statements include P260;P264;P280;P301+P330+P331;P303+P361+P353;P304+P340;P305+P351+P338;P310;P321;P363;P405;P501 .

properties

IUPAC Name

pyrrolo[1,2-b]pyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDNUSWOUZKGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303407
Record name Pyrrolo[1,2-b]pyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolo[1,2-b]pyridazin-4-ylamine

CAS RN

1313738-71-4
Record name Pyrrolo[1,2-b]pyridazin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-b]pyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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